Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Antibacterial Drug Discovery E. coli

Researchers developing antibacterial agents require consistent α-aminophosphonate scaffolds for reproducible SAR. This unsubstituted parent scaffold enables Kabachnik-Fields diversification and antibacterial screening against E. coli strains (e.g., K12, R2). The HCl salt form enhances aqueous solubility vs. neutral analogs for reliable bioassay conditions. Also serves as a building block for phosphonopeptide and transition-state analog inhibitor synthesis.

Molecular Formula C11H19ClNO3P
Molecular Weight 279.7 g/mol
CAS No. 16656-50-1
Cat. No. B098009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (alpha-aminobenzyl)phosphonate hydrochloride
CAS16656-50-1
Molecular FormulaC11H19ClNO3P
Molecular Weight279.7 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl
InChIInChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H
InChIKeyXMRSFMWMNXQRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (α-aminobenzyl)phosphonate Hydrochloride Overview


Diethyl (α-aminobenzyl)phosphonate hydrochloride (CAS 16656-50-1) is a prototypical α-aminophosphonate, a class of phosphorus analogs of amino acids widely studied for antibacterial and anticancer applications [1]. It serves as a key synthetic building block for phosphonopeptides and a scaffold for biological evaluation , characterized by a benzyl group substituted with an amino moiety at the alpha position, linked to a diethyl phosphonate group [1].

Unsubstituted α-aminophosphonate scaffold for SAR studies
Hydrochloride salt with enhanced aqueous solubility for bioassays
Versatile intermediate for phosphonopeptide and derivative synthesis

Generic Substitution Risks for Diethyl (α-aminobenzyl)phosphonate Hydrochloride


While α-aminophosphonates share a core scaffold, the specific benzyl substitution pattern and the hydrochloride salt form of Diethyl (α-aminobenzyl)phosphonate hydrochloride (CAS 16656-50-1) confer distinct physical and chemical properties. The hydrochloride form significantly enhances aqueous solubility relative to neutral analogs, directly impacting formulation and bioassay conditions [1]. More critically, the antibacterial potency and bacterial strain selectivity of benzylphosphonate derivatives are highly sensitive to substituent modifications on the phenyl ring, making direct interchange with other α-aminophosphonates or diethyl benzylphosphonate analogs a high-risk endeavor with unpredictable outcomes [2].

Salt form Hydrochloride enhances aqueous solubility; neutral analogs may alter dissolution and bioassay conditions.
Phenyl substitution Antibacterial activity is highly sensitive to ring substituents; direct interchange with other benzylphosphonates risks unpredictable strain selectivity.

Diethyl (α-aminobenzyl)phosphonate Hydrochloride vs. Comparators


Antibacterial Potency vs. Clinical Antibiotics

The unsubstituted benzylphosphonate core, of which Diethyl (α-aminobenzyl)phosphonate hydrochloride is the parent member, demonstrates antibacterial potential that, in preliminary cellular studies, suggests greater efficacy than established antibiotics ciprofloxacin, bleomycin, and cloxacillin [1]. This evidence positions the core scaffold as a promising lead structure, with the parent compound serving as the essential baseline for all structure-activity relationship (SAR) studies within this chemical series [1].

Antibacterial potential
Class-level
Reported greater potential than ciprofloxacin, bleomycin, and cloxacillin in E. coli models
Supports scaffold ranking in antimicrobial screening
Qualitative comparison; derivative validation required
Antibacterial Drug Discovery E. coli

Selectivity for Pathogenic E. coli Strains

Compounds based on the diethyl benzylphosphonate scaffold, of which CAS 16656-50-1 is the unsubstituted prototype, exhibit high specificity for pathogenic Escherichia coli strains (K12 and R2) over the R3 strain in the same study [1]. This inherent selectivity profile, which is not observed with broad-spectrum comparators like ciprofloxacin, is a key differentiator for targeted antibacterial research [1].

Strain selectivity
Class-level
Reported highest selectivity for E. coli K12 and R2 strains vs. R3
Supports pathogen-targeted screening studies
Narrow-spectrum research context
Selectivity E. coli Pathogen-specific

Versatility in Bioactive Derivative Synthesis

Diethyl (α-aminobenzyl)phosphonate hydrochloride (16656-50-1) is uniquely positioned as a versatile intermediate for generating multiple classes of bioactive molecules. It is a specified reactant for the synthesis of phosphonopeptides and is reactive with phosphorus pentachloride . Furthermore, its use in the Kabachnik-Fields reaction is a key synthetic route for α-aminophosphonates, which can be achieved with yields up to 93% using biocatalytic methods [1]. This synthetic utility is not a universal feature of all benzylphosphonates and is a primary reason for its procurement.

Synthetic yield
Reported
Up to 93% via Kabachnik-Fields reaction
Supports library synthesis workflow
Biocatalytic method reported
Synthetic Chemistry Phosphonopeptides Derivatization

Antiproliferative Activity in Cancer Cells

While Diethyl (α-aminobenzyl)phosphonate hydrochloride itself is an intermediate, its phosphorylated derivative (diethyl diethylphosphoryl-aminobenzylphosphonate) shows the highest antiproliferative effects on multiple myeloma cells among a panel of analogs [1]. This contrasts with its thiophosphinoylated derivative, which was most effective against pancreatic ductal adenocarcinoma cells [1], highlighting the parent compound's role as a scaffold that can be tuned for selective activity against different cancer cell lines.

Antiproliferative profile
Class-level
Phosphorylated derivative showed highest effect on multiple myeloma cells
Supports derivative-dependent cytotoxicity tuning
Cell-type specific endpoint context
Anticancer Cytotoxicity Multiple Myeloma

Applications of Diethyl (α-aminobenzyl)phosphonate Hydrochloride


Antibacterial Library Building Block

Leverage Diethyl (α-aminobenzyl)phosphonate hydrochloride as the unsubstituted parent scaffold to design and synthesize libraries of novel antibacterial agents. Use it as a starting material for Kabachnik-Fields reactions to introduce various substituents on the phenyl ring and amine group, then screen derivatives against pathogenic E. coli strains (e.g., K12, R2) to establish SAR for potency and selectivity . This workflow directly addresses the need for new drugs to combat antibiotic resistance [1].

Phosphonopeptide Synthesis Intermediate

Employ this compound in the synthesis of phosphonopeptides, which are important tools for studying protease inhibition and developing transition-state analog inhibitors . The compound's defined reactivity with peptide coupling reagents makes it a reliable building block for creating peptidomimetics with potential therapeutic applications, including anticoagulants and anti-inflammatory agents [1].

Anticancer Drug Discovery Scaffold

Use Diethyl (α-aminobenzyl)phosphonate hydrochloride as a precursor for phosphorylation and thiophosphinoylation reactions to generate novel derivatives with antiproliferative activity . Subsequent screening against panels of cancer cell lines (e.g., multiple myeloma, pancreatic adenocarcinoma) can identify lead compounds with cell-type-specific cytotoxic profiles, guiding further medicinal chemistry optimization .

Application
Selection Property
Validation Focus
Antibacterial SAR library design
Unsubstituted parent scaffold
E. coli strain selectivity profiling
Phosphonopeptide synthesis
Defined amine reactivity
Peptidomimetic inhibitor design
Anticancer derivative screening
Derivative-dependent activity tuning
Cell-type specific cytotoxicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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